molecular formula C12H24N2O2 B6205723 tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate CAS No. 2742656-24-0

tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate

Cat. No. B6205723
CAS RN: 2742656-24-0
M. Wt: 228.3
InChI Key:
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Description

Tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate (TBEMPC) is a chemical compound used in various scientific and laboratory experiments. It is a white crystalline powder with a melting point of approximately 200°C. TBEMPC is a derivative of the pyrrolidinone family and is used in a wide range of research applications due to its unique properties.

Scientific Research Applications

Tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate is used in a wide range of scientific research applications due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used in the synthesis of pharmaceuticals, as a stabilizer for certain enzymes, and as a fluorescent probe for biological imaging.

Mechanism of Action

Tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate acts as a chelating agent, forming complexes with metal ions and stabilizing them in solution. The compound binds to metal ions through the nitrogen and oxygen atoms present in the molecule. This binding allows the metal ions to remain in solution, making them available for reactions.
Biochemical and Physiological Effects
tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been found to have an effect on the nervous system, acting as a sedative and analgesic.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms. It is also relatively stable and can be used in a wide range of applications. However, it is not water-soluble and can be toxic in high concentrations. Therefore, it is important to take safety precautions when working with tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate.

Future Directions

Tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate has many potential applications in the future. It could be used in the development of new pharmaceuticals, as a catalyst in industrial processes, and as a ligand in coordination chemistry. It could also be used as a fluorescent probe for biological imaging, to study enzyme activity, and as a reagent in organic synthesis. In addition, it could be used in the development of new materials, such as polymers, and as a stabilizer for certain enzymes.

Synthesis Methods

Tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate can be synthesized through a two-step process. The first step involves the reaction of tert-butyl bromide and 5-ethyl-5-methylpyrrolidin-3-ylcarbamic acid ethyl ester to form the desired compound. The second step involves the reaction of the product with anhydrous sodium sulfate to remove any water or other impurities. The reaction yields a white crystalline powder with a melting point of approximately 200°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate can be achieved through a multi-step process involving the protection of functional groups, formation of key intermediates, and final deprotection.", "Starting Materials": [ "tert-butyl carbamate", "5-ethyl-5-methylpyrrolidine", "di-tert-butyl dicarbonate", "triethylamine", "dichloromethane", "sodium bicarbonate", "water", "ethyl acetate", "magnesium sulfate", "sodium hydroxide", "methanol" ], "Reaction": [ "Step 1: Protection of the amine group in 5-ethyl-5-methylpyrrolidine with di-tert-butyl dicarbonate in the presence of triethylamine and dichloromethane to form N-tert-butoxycarbonyl-5-ethyl-5-methylpyrrolidine.", "Step 2: Reaction of N-tert-butoxycarbonyl-5-ethyl-5-methylpyrrolidine with tert-butyl carbamate in the presence of triethylamine and dichloromethane to form tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate.", "Step 3: Deprotection of the tert-butyl and N-tert-butoxycarbonyl groups in tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate with sodium hydroxide in methanol to yield the final product, tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate." ] }

CAS RN

2742656-24-0

Molecular Formula

C12H24N2O2

Molecular Weight

228.3

Purity

95

Origin of Product

United States

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